molecular formula C18H16ClFN2O2 B5749930 1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

Cat. No.: B5749930
M. Wt: 346.8 g/mol
InChI Key: UWCHZCQASKAIDB-UHFFFAOYSA-N
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Description

1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine is a complex organic compound that features a pyridine ring substituted with a 4-chloro-3-nitrophenylmethyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-nitrobenzyl chloride with 4-fluorobenzylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine
  • 1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine

Uniqueness

1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine is unique due to the presence of both a nitro group and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-17-6-1-13(11-18(17)22(23)24)12-21-9-7-15(8-10-21)14-2-4-16(20)5-3-14/h1-7,11H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCHZCQASKAIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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